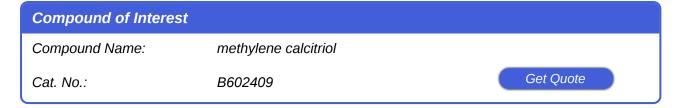


# solubility and stability of methylene calcitriol in DMSO

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An In-Depth Technical Guide to the Solubility and Stability of Methylene Calcitriol in DMSO

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of **methylene calcitriol** (CAS 1428946-52-4) in dimethyl sulfoxide (DMSO) is limited.[1][2][3] This guide provides a comprehensive overview based on the properties of its parent compound, calcitriol, and established analytical methodologies for vitamin D analogs. All data presented for calcitriol should be considered an estimation for **methylene calcitriol**, and empirical validation is strongly recommended.

### Introduction

**Methylene calcitriol** is a synthetic derivative and known impurity of calcitriol, the biologically active form of vitamin D3.[1][2] Like its parent compound, it is investigated for its potential pharmacological activities, which are mediated through the Vitamin D Receptor (VDR).[2] For in vitro research and drug development, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of lipophilic molecules. Understanding the solubility and stability of **methylene calcitriol** in DMSO is therefore critical for ensuring accurate and reproducible experimental results.

This technical guide summarizes the available data for the parent compound calcitriol, provides recommended experimental protocols for determining the specific properties of **methylene calcitriol**, and illustrates key biological and experimental workflows.



## **Solubility in Dimethyl Sulfoxide (DMSO)**

Due to its high polarity and aprotic nature, DMSO is an excellent solvent for a wide range of organic compounds, including vitamin D analogs.[4] While specific data for **methylene calcitriol** is not published, the solubility of the structurally similar parent compound, calcitriol, has been reported by various suppliers.

## **Quantitative Solubility Data (Calcitriol)**

The reported solubility of calcitriol in DMSO varies, which may be due to differences in analytical methods, compound purity, and the hydration state of the DMSO used.[5] It is crucial to use anhydrous (moisture-free) DMSO for optimal solubility.[5]

Compound	Solvent	Reported Solubility	Molar Concentration (Approx.)	Source(s)
Calcitriol	DMSO	~50 mg/mL	~120 mM	[6]
Calcitriol	DMSO	83 mg/mL	199.2 mM	[5][7]
Calcitriol	DMSO	240 mg/mL	576.0 mM	[8]

Note: The molecular weight of calcitriol is 416.64 g/mol . The molecular weight of **methylene** calcitriol is 428.65 g/mol .[2]

## **Recommended Protocol: Solubility Determination**

A standard shake-flask method followed by quantitative analysis is recommended to determine the precise solubility of **methylene calcitriol** in DMSO.

Objective: To determine the saturation solubility of **methylene calcitriol** in anhydrous DMSO at a specified temperature (e.g., 25°C).

#### Materials:

- Methylene Calcitriol (crystalline solid)
- Anhydrous DMSO



- Vortex mixer
- Thermostatic shaker/incubator
- Microcentrifuge
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Nuclear Magnetic Resonance (NMR) spectrometer
- Volumetric flasks and pipettes

#### Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of methylene calcitriol solid
  to a known volume of anhydrous DMSO in a sealed vial. The amount should be more than
  what is expected to dissolve.
- Equilibration: Vigorously mix the vial using a vortex mixer for 2-3 minutes. Place the vial in a thermostatic shaker set to 25°C and agitate for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.
- Sample Dilution: Carefully pipette a small, known aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol/acetonitrile for HPLC) to a concentration within the calibrated range of the analytical instrument. A large dilution factor will be necessary.
- Quantitative Analysis:
  - Using HPLC-UV: Analyze the diluted sample using a validated HPLC method. Quantify the concentration against a standard curve prepared with known concentrations of methylene calcitriol.
  - Using ¹H-NMR: Alternatively, analyze the diluted sample by ¹H-NMR with a known concentration of an internal standard.



 Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the saturation solubility.

## **Experimental Workflow: Solubility Determination**

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